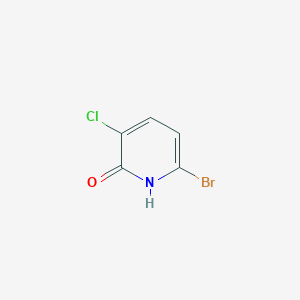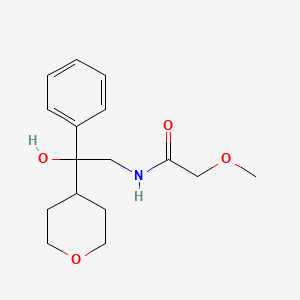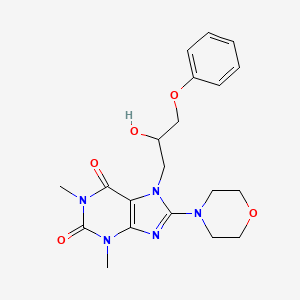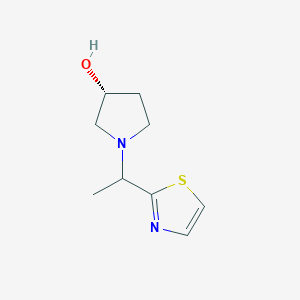
6-Bromo-3-chloropyridin-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-chloropyridin-2-ol is a chemical compound with the molecular formula C5H3BrClNO . It has a molecular weight of 208.44 .
Molecular Structure Analysis
The molecular structure of 6-Bromo-3-chloropyridin-2-ol can be represented by the SMILES stringOc1ccc(Br)nc1Cl . This indicates that the molecule contains a pyridine ring with bromine and chlorine substituents, and a hydroxyl group. Physical And Chemical Properties Analysis
6-Bromo-3-chloropyridin-2-ol is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .科学的研究の応用
Synthesis and Chemical Reactivity
- The compound plays a crucial role in synthetic chemistry, particularly in the selective C-6 lithiation of 2-chloropyridine mediated by specific superbases. This method allows for the preparation of potentially useful chlorinated pyridinic and bis-heterocyclic synthons, showcasing the compound's utility in creating complex organic structures (Choppin, Gros, & Fort, 2000).
Materials Science and Corrosion Inhibition
- 6-Bromo-3-chloropyridin-2-ol derivatives have been evaluated for their performance as corrosion inhibitors, demonstrating high inhibition efficiency. This is particularly relevant for the protection of metals in corrosive environments, illustrating the compound's importance in extending the lifespan of materials (Saady et al., 2021).
Coordination Chemistry and Catalysis
- In coordination chemistry, 6-Bromo-3-chloropyridin-2-ol serves as a precursor for the synthesis of metal complexes, which are critical for catalytic applications. These complexes are used in a variety of reactions, including those that lead to the development of new materials and catalysts (Simons et al., 2003).
Electrochemistry
- The electrocatalytic properties of 6-Bromo-3-chloropyridin-2-ol derivatives have been explored for the synthesis of valuable organic compounds under mild conditions. This includes the electrosynthesis of 6-aminonicotinic acid, highlighting the compound's utility in green chemistry applications (Gennaro et al., 2004).
Molecular Dynamics and Computational Chemistry
- The compound has been the subject of molecular dynamics and density functional theory studies to understand its interfacial adsorption behavior and inhibition mechanisms. These computational studies provide insights into the molecular interactions and efficacy of 6-Bromo-3-chloropyridin-2-ol derivatives as corrosion inhibitors, demonstrating the integration of computational and experimental approaches in materials science (Saady et al., 2020).
Safety And Hazards
6-Bromo-3-chloropyridin-2-ol is classified as an acute toxic compound . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
特性
IUPAC Name |
6-bromo-3-chloro-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-4-2-1-3(7)5(9)8-4/h1-2H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPTUKRTKIOTHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-chloropyridin-2-OL | |
CAS RN |
1393550-81-6 |
Source


|
| Record name | 6-bromo-3-chloropyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2991859.png)
![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2991860.png)
![(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}({1-[5-(4-chlorophenyl)furan-2-yl]ethylidene})amine](/img/structure/B2991862.png)
![2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2991863.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide hydrochloride](/img/structure/B2991864.png)

![2-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B2991866.png)

![(2-Hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B2991869.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2991870.png)

